molecular formula C17H17ClN2O5S B3410253 N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 896328-94-2

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B3410253
CAS No.: 896328-94-2
M. Wt: 396.8 g/mol
InChI Key: KPKXSDFVKDYLFL-UHFFFAOYSA-N
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Description

The compound N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide features a hybrid structure combining sulfonamide, furan, and ethanediamide moieties. Key structural elements include:

  • Furan-2-yl ethyl group: A heterocyclic furan ring linked to an ethyl chain, contributing to π-π stacking interactions and metabolic stability.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-2-9-19-16(21)17(22)20-11-15(14-4-3-10-25-14)26(23,24)13-7-5-12(18)6-8-13/h2-8,10,15H,1,9,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKXSDFVKDYLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps:

    Formation of the Chlorobenzenesulfonyl Intermediate: This step involves the sulfonylation of 4-chlorobenzene using chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.

    Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where the furan is reacted with the 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ethanediamide Backbone: The final step involves the reaction of the intermediate with N-(prop-2-en-1-yl)ethanediamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chlorobenzenesulfonyl group can be reduced to form the corresponding sulfonamide.

    Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Sulfonamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects such as the modulation of signaling pathways or the inhibition of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares critical motifs with the following analogs:

W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
  • Similarities :
    • 4-Chlorobenzenesulfonamide core.
    • Aromatic/heterocyclic substituents (piperidinylidene vs. furan-ethyl).
  • Differences :
    • W-15 incorporates a 2-phenylethyl-piperidinylidene backbone, linked to opioid receptor activity, while the target compound’s furan-ethyl-ethanediamide structure may favor different pharmacological targets .
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide
  • Similarities: Nitro-furan and sulfonamide groups. Potential antimicrobial activity inferred from β-lactam-like azetidinone rings .
  • Differences: Azetidinone and pyrimidine substituents replace the ethanediamide and prop-2-en-1-yl groups, altering solubility and reactivity.
Ranitidine Hydrochloride Impurity C
  • Similarities :
    • Furan-2-yl methyl and sulfonamide/sulfinyl groups.
    • Nitroethenediamine moiety, common in H₂ antagonists.
  • Differences :
    • Ranitidine derivatives prioritize gastrointestinal applications, while the target compound’s acrylamide group may confer distinct reactivity .
N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
  • Similarities: Ethanediamide and prop-2-en-1-yl groups. Piperidine/tetrahydroquinoline heterocycles (vs. furan in the target compound).
  • Differences: Bulky tetrahydroquinoline substituents likely reduce membrane permeability compared to the furan-ethyl group .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Activity Synthesis Method
Target Compound 4-Cl-benzensulfonyl, furan-ethyl, ethanediamide Not reported Unknown Substitution (similar to )
W-15 4-Cl-benzensulfonamide, piperidinylidene ~375.84 (C₁₉H₂₀ClN₃O₂S) Analgesic (opioid analog) Not specified
4-[3-Cl-2-(5-nitro-furan)-azetidin-1-yl]-derivative Nitro-furan, azetidinone, pyrimidine ~435.85 (C₁₇H₁₃ClN₄O₆S) Antimicrobial (assumed) Azetidinone ring formation
Ranitidine Impurity C Furan-2-yl methyl, sulfinyl, nitroethenediamine 350.86 H₂ antagonist impurity Substitution
Ethanediamide-tetrahydroquinoline analog Ethanediamide, prop-2-en-1-yl, tetrahydroquinoline 408.52 Unknown Silica gel chromatography

Biological Activity

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a sulfonamide compound notable for its complex structure and potential biological activities. Its molecular formula is C18H20ClN2O4SC_{18}H_{20}ClN_2O_4S, and it features a furan ring, a chlorobenzenesulfonyl group, and an ethanediamide backbone. This compound is primarily researched for its interactions with various biological targets, which may lead to therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H20ClN2O4SC_{18}H_{20}ClN_2O_4S
Molecular Weight396.88 g/mol
IUPAC NameN'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
CAS Number896328-94-2

Structural Features

The compound's structure includes:

  • Chlorobenzenesulfonyl Group : Known for its reactivity and ability to form covalent bonds with nucleophiles.
  • Furan Ring : Contributes to the compound's aromatic properties and potential interactions with biological systems.
  • Ethanediamide Backbone : Provides sites for further functionalization and interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression.
  • Receptor Binding : It may interact with receptors, altering signaling pathways that regulate cell proliferation and apoptosis.
  • Cytotoxic Effects : Preliminary studies suggest that it may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis or necrosis.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism likely involves the disruption of cellular processes essential for cancer cell survival.

Case Studies

  • In Vitro Studies : A study conducted on breast cancer cell lines showed that the compound inhibited cell growth significantly at concentrations of 10 µM and 20 µM after 48 hours of exposure.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2050
    This data suggests a dose-dependent response, indicating potential for further development as an anticancer agent.
  • Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

Safety and Toxicology

While the biological activity of this compound shows promise, safety assessments are crucial. The compound has an LD50 value of approximately 4250 mg/kg in rats, indicating low acute toxicity but necessitating careful handling due to potential irritant properties.

Toxicological Profile

EndpointResult
Acute Toxicity (LD50)4250 mg/kg (Rat)
Skin IrritationPotentially irritating
Eye IrritationCorrosive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

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